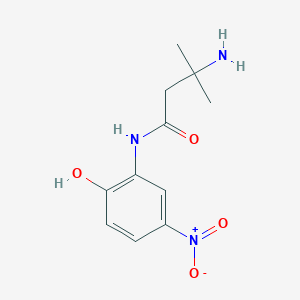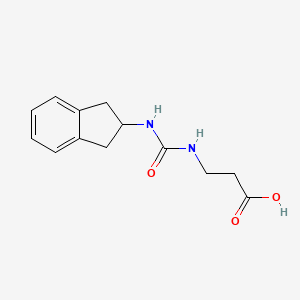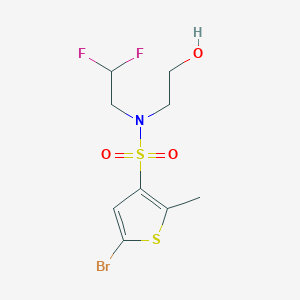
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, difluoroethyl and hydroxyethyl groups, and a sulfonamide moiety attached to a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide typically involves multiple steps:
Bromination of 2-methylthiophene: The starting material, 2-methylthiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like AIBN (azobisisobutyronitrile) to yield 5-bromo-2-methylthiophene.
Sulfonamide Formation: The brominated thiophene is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, forming 5-bromo-2-methylthiophene-3-sulfonyl chloride.
Amidation: The sulfonyl chloride intermediate is treated with 2,2-difluoroethylamine and 2-hydroxyethylamine under basic conditions (e.g., using triethylamine) to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for bromination and sulfonamide formation, as well as advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be catalyzed by oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under conditions such as heating or using a catalyst.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide is studied for its potential as an enzyme inhibitor or receptor modulator. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Sulfonamides are a well-known class of drugs, and modifications like those in this compound can lead to new treatments for infections, inflammation, or cancer.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
作用机制
The mechanism of action of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The difluoroethyl and hydroxyethyl groups may enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-bromo-2-methylthiophene-3-sulfonamide: Lacks the difluoroethyl and hydroxyethyl groups, potentially less active.
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide: Similar structure but with chlorine instead of bromine, which can influence its chemical and biological properties.
Uniqueness
The presence of both difluoroethyl and hydroxyethyl groups, along with the bromine atom, makes 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide unique. These groups contribute to its distinct reactivity and potential biological activities, setting it apart from similar compounds.
属性
IUPAC Name |
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF2NO3S2/c1-6-7(4-8(10)17-6)18(15,16)13(2-3-14)5-9(11)12/h4,9,14H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALWCWWJFJZBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)S(=O)(=O)N(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644846.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644865.png)
![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)
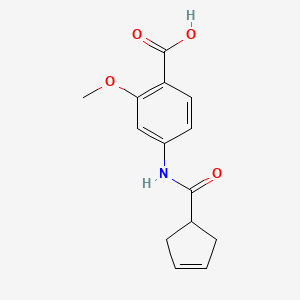
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
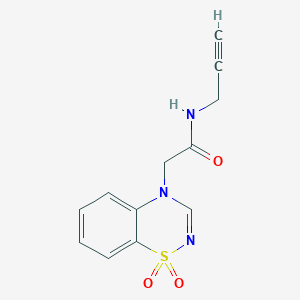
![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)
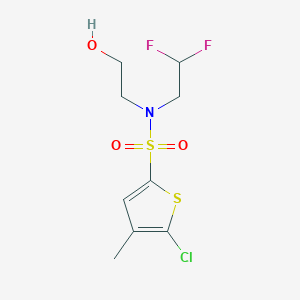
![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)
